N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide
Description
N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide is a benzamide derivative characterized by a 4-bromo-2-fluorophenylmethyl group attached to a 5-fluoro-2-methoxybenzamide scaffold. This compound shares structural motifs common in pharmaceuticals, agrochemicals, and bioactive molecules, where halogenation (bromo, fluoro) and methoxy groups often influence pharmacokinetic properties, target binding, and metabolic stability .
Properties
Molecular Formula |
C15H12BrF2NO2 |
|---|---|
Molecular Weight |
356.16 g/mol |
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C15H12BrF2NO2/c1-21-14-5-4-11(17)7-12(14)15(20)19-8-9-2-3-10(16)6-13(9)18/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
UDLAGFZNNLIVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NCC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Fluorination: The addition of a fluorine atom to the aromatic ring.
Amidation: The formation of the benzamide structure by reacting the substituted benzene with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position of the benzyl group is highly reactive in SNAr due to electron-withdrawing effects from adjacent fluorine atoms.
Key Insight : Fluorine’s meta-directing nature enhances bromine’s leaving ability, enabling efficient substitution with nucleophiles like amines or alkoxides .
Suzuki-Miyaura Cross-Coupling
The aryl bromide participates in palladium-catalyzed couplings, forming biaryl structures critical for pharmaceutical intermediates.
Industrial Note : Continuous flow reactors improve scalability and reduce catalyst loading in large-scale couplings.
Demethylation of Methoxy Group
The methoxy group undergoes cleavage under strong Lewis acids to yield phenolic derivatives.
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C to RT, 4 hrs | N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-hydroxy-benzamide | 85% | |
| AlCl₃ | Toluene, reflux, 12 hrs | Same as above | 72% |
Mechanism : BBr₃ coordinates to the methoxy oxygen, facilitating methyl group abstraction and subsequent hydrolysis.
Amide Hydrolysis
The benzamide bond is hydrolyzed under acidic or basic conditions to generate carboxylic acids and amines.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 24 hrs | 5-Fluoro-2-methoxybenzoic acid + (4-Bromo-2-fluoro-phenyl)methylamine | 90% | |
| NaOH (aq), 100°C, 8 hrs | Same as above | 88% |
Application : Hydrolysis products serve as precursors for secondary amide derivatization in drug discovery .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzamide ring undergoes regioselective electrophilic attacks.
| Reagent | Position | Products | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to F | N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-3-nitro-benzamide | 60% | |
| SO₃/H₂SO₄ | Meta to OMe | N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-4-sulfo-benzamide | 55% |
Directing Effects : Methoxy groups activate the ring ortho/para to itself, while fluorine deactivates meta positions.
Reductive Dehalogenation
Catalytic hydrogenation removes bromine for downstream modifications.
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ | EtOH, RT, 12 hrs | N-[(2-Fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide | 95% |
Utility : Dehalogenation enables access to non-brominated analogs for structure-activity relationship studies .
Grignard and Organometallic Reactions
The benzamide carbonyl reacts with organometallic reagents to form ketones or alcohols.
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| CH₃MgBr | THF, −78°C, 2 hrs | N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-α-methyl-benzylalcohol | 68% |
Note : Steric hindrance from substituents limits reactivity at the carbonyl group .
Photochemical Reactions
UV irradiation induces radical-mediated bromine abstraction or aryl coupling.
| Conditions | Products | Application | Source |
|---|---|---|---|
| UV (254 nm), CCl₄ | N-[(4-Chloro-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide | Halogen exchange studies |
Industrial-Scale Modifications
Process optimizations for key reactions:
| Reaction | Innovation | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling | Microwaves, ligand-free Pd nanoparticles | 95% yield in 2 hrs | |
| Demethylation | BBr₃ in ionic liquids | 98% yield, recyclable solvent |
This compound’s versatility in cross-couplings, substitutions, and hydrolyses makes it indispensable in medicinal chemistry and materials science. Strategic functionalization of its aryl bromide and methoxy groups enables tailored modifications for target applications.
Scientific Research Applications
N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Phenyl Groups
(a) N-(2-Bromo-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-methoxybenzamide (13o)
- Structure: Features a 2-bromo-6-fluorophenyl group instead of 4-bromo-2-fluorophenylmethyl.
- Key Differences : The extended side chain may enhance solubility but reduce membrane permeability compared to the target compound.
(b) N-(4-Bromo-2-fluoro-phenyl)-2-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenoxy]-acetamide (V4)
- Structure: Contains a thiazolidinone ring linked via a phenoxy-acetamide group.
- The absence of a methoxy group in the benzamide core distinguishes it from the target compound .
(c) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structure : Substitutes the methyl group in the target compound with a trifluoropropoxy group and replaces bromine with chlorine on the phenyl ring.
- This compound was synthesized as an intermediate for agrochemicals, emphasizing halogen-driven bioactivity .
Analogues with Modified Benzamide Cores
(a) N-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (Compound 22)
- Structure : Integrates a benzothiazole ring into the phenyl group, replacing the bromo-fluoro substitution.
- Key Differences : The benzothiazole group introduces π-stacking capabilities, likely enhancing DNA/protein binding. The chloro substitution may alter metabolic pathways compared to fluoro/bromo analogues .

(b) Benzoic acid, 4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]
Pharmacologically Active Analogues
(a) 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide
- Structure : Combines a thiazolidinedione ring with a trifluoromethylbenzyl group.
- Key Differences : The thiazolidinedione moiety is associated with antidiabetic activity (e.g., rosiglitazone), while the trifluoromethyl group enhances metabolic stability. This highlights how functional group substitutions tailor compounds for specific therapeutic applications .
Comparative Data Table
Key Findings and Implications
- Halogenation : Bromo and fluoro groups enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors () and agrochemical intermediates ().
- Methoxy Groups : Improve metabolic stability by blocking cytochrome P450 oxidation sites, critical in hypoglycemic agents () and benzamide derivatives ().
Biological Activity
Chemical Structure and Properties
The chemical structure of N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide can be represented as follows:
- Molecular Formula : C15H14BrF2N1O2
- Molecular Weight : Approximately 357.18 g/mol
This compound features a benzamide core substituted with a bromo and fluoro group, which is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:
- Inhibition of Tumor Growth : A related compound demonstrated potent inhibition of tumor growth in various cancer models, including colon cancer, with IC50 values in the low nanomolar range .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | Colon Cancer | 0.5 | |
| Compound 82a | Multiple Myeloma | 0.4 | |
| Compound 83 | Various Tumors | 640 |
The mechanism by which this compound exerts its effects is thought to involve the inhibition of specific kinases involved in tumor progression. For instance, inhibitors targeting the FGFR (Fibroblast Growth Factor Receptor) pathway have shown promise in preclinical studies, suggesting that similar mechanisms may apply to this compound .
Case Studies
- Case Study on Antiproliferative Effects : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating a potential role as an anticancer agent.
- Pharmacokinetics and Toxicology : Evaluations of pharmacokinetic profiles revealed that derivatives of this compound maintained favorable absorption and distribution characteristics while exhibiting low toxicity levels in preliminary animal models.
Additional Biological Activities
Beyond antitumor effects, compounds within this structural class have been investigated for their anti-inflammatory and analgesic properties. For instance, some derivatives have shown efficacy in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide, and how do reaction parameters influence yield?
- Answer : The compound can be synthesized via a multi-step route involving amide bond formation. Critical steps include:
- Coupling Reagents : Use of carbodiimide reagents (e.g., DCC) with HOBt to activate the carboxylic acid for nucleophilic attack by the amine .
- Temperature Control : Reactions performed at low temperatures (-50°C) minimize side reactions and improve regioselectivity .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of reactive intermediates, particularly for halogenated substrates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications.
Q. What spectroscopic techniques are optimal for characterizing fluorinated benzamides, and how should experimental conditions be standardized?
- Answer : Key methods include:
- Fluorescence Spectroscopy : Optimize at λex/λem = 340/380 nm, pH 5, and 25°C for maximum intensity .
| Parameter | Optimal Value |
|---|---|
| pH | 5.0 |
| Temperature | 25°C |
| Solvent | Methanol |
- NMR/IR : Confirm structural integrity via ¹H-NMR (aromatic proton shifts) and IR (amide C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
- Answer :
- Electronic Effects : The electron-withdrawing bromo and fluoro groups reduce electron density on the benzamide core, enhancing electrophilicity for nucleophilic substitution or enzyme interactions .
- Steric Effects : The 2-methoxy group introduces steric hindrance, potentially reducing binding affinity to flat active sites (e.g., kinases). Computational modeling (DFT) can predict spatial clashes .
- Biological Activity : Correlate substituent effects with in vitro assays (e.g., IC₅₀ values) to refine structure-activity relationships (SAR) .
Q. How can contradictory data on binding affinities across studies be resolved?
- Answer :
- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 vs. 5.0), ionic strength, and temperature .
- Control Experiments : Use reference inhibitors (e.g., staurosporine for kinases) to normalize activity measurements .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent polarity, protein batch) causing discrepancies .
Q. What strategies mitigate solubility challenges in in vitro testing of halogenated benzamides?
- Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
- pH Adjustment : Ionizable groups (e.g., methoxy) can be protonated at acidic pH to improve solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .
Methodological Notes
- Data Gaps : Limited direct data on the target compound; inferences drawn from structurally analogous benzamides.
- Future Directions : Explore cryo-EM for target-ligand interactions and high-throughput screening for agrochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

